![molecular formula C14H20N2O B1465564 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one CAS No. 1275753-07-5](/img/structure/B1465564.png)
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibitor
“1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one” is a key component of a novel competitive, selective, potent, and long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor known as BI 1356 . DPP-4 inhibitors are a class of medicines that are used to treat type 2 diabetes .
Treatment of Type 2 Diabetes
BI 1356, which contains “1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one”, is under clinical development for the treatment of type 2 diabetes . It has shown promising results in improving glycemic control in diabetic rodent models .
Increase in Basal Glucagon-like Peptide-1
Chronic dosing of BI 1356 leads to a sustained increase in basal levels of active Glucagon-like Peptide-1 (GLP-1) in the systemic circulation . GLP-1 is an important hormone that helps regulate blood sugar levels.
Potential Benefits on Pancreatic Alpha- and Beta-cells
The sustained increase in basal levels of active GLP-1 due to the chronic dosing of BI 1356 is expected to have long-term benefits on pancreatic alpha- and beta-cells . These cells play a crucial role in the regulation of blood glucose levels.
Superiority over Short-acting DPP-4 Inhibitors
The effects of BI 1356 on HbA1c and GLP-1 were found to be superior to the short-acting DPP-4 inhibitor vildagliptin . This suggests the potential of BI 1356 as a once-daily treatment for type 2 diabetes at low therapeutic doses .
Broad Spectrum Efficacy
The improvement of glycemic control achieved with BI 1356 in disease models of different etiology suggests that it would also be efficacious in treating a broad spectrum of type 2 diabetic patients .
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one interacts with its target, DPP-4, by inhibiting its activity . This inhibition results in an increased level of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the degradation of incretin hormones is reduced, leading to increased insulin secretion and decreased glucagon release. This results in lower blood glucose levels .
Pharmacokinetics
Similar compounds, such as dpp-4 inhibitors, are known to be readily absorbed orally, with absorption occurring mainly in the small intestine . The metabolism of these compounds is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The molecular and cellular effects of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one’s action include increased levels of incretin hormones, increased insulin secretion, decreased glucagon release, and ultimately, the regulation of blood glucose levels .
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBTHQIDZITNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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